4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine
Description
Contextual Overview of Pyridine (B92270) and Morpholine (B109124) Motifs in Contemporary Chemical Research
In the landscape of contemporary drug design and chemical research, pyridine and morpholine stand out as "privileged structures." nih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, making them recurring motifs in a vast array of bioactive compounds. organic-chemistry.orgnih.gov
The Pyridine Scaffold: The pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), is a cornerstone in medicinal chemistry. google.comchemicalbook.com Its nitrogen atom enhances polarity and acts as a hydrogen bond acceptor, which can facilitate strong interactions with biological receptors. chemicalbook.com This feature, combined with its stable aromatic nature and small size, allows it to serve as a bioisostere for benzene rings, often improving water solubility and metabolic stability. google.comguidechem.com The versatility of the pyridine scaffold is evidenced by its presence in over 7,000 drug molecules, including well-known therapeutics like isoniazid (B1672263) (antitubercular), abiraterone (B193195) (anticancer), and omeprazole (B731) (antiulcer). google.comchemicalbook.comresearchgate.net The substitution pattern on the pyridine ring, including halogenation, is a critical tool for modulating the electronic properties and biological activity of the molecule. google.comchemazone.com
| Attribute | Significance | Reference Examples |
|---|---|---|
| Bioisosterism | Acts as a replacement for benzene rings, often improving physicochemical properties. | Abiraterone, Ethionamide guidechem.comresearchgate.net |
| Hydrogen Bonding | The ring nitrogen acts as a hydrogen bond acceptor, crucial for target binding. | Isoniazid, Nifedipine chemicalbook.comresearchgate.net |
| Metabolic Stability | Can enhance the metabolic profile of a drug candidate compared to other rings. | Crizotinib, Roflumilast researchgate.netchemazone.com |
| Solubility | Generally imparts greater water solubility than its carbocyclic analogue, benzene. | Pyridostigmine guidechem.com |
The Morpholine Motif: Morpholine is another indispensable scaffold in medicinal chemistry, valued for its advantageous physicochemical and metabolic properties. nih.govresearchgate.net As a saturated heterocycle containing both an amine and an ether functional group, it possesses a unique profile. wikipedia.org The morpholine ring typically improves aqueous solubility and can enhance a compound's pharmacokinetic profile, including bioavailability and metabolic clearance. nih.govresearchgate.net Its flexible chair-like conformation allows it to act as a versatile scaffold, correctly orienting other functional groups for optimal interaction with biological targets. researchgate.nete3s-conferences.org Furthermore, the basic nitrogen of the morpholine ring provides a site for salt formation, which is often desirable for drug formulation. This moiety is integral to approved drugs such as Linezolid (antibiotic) and Gefitinib (anticancer agent). wikipedia.org
| Attribute | Significance | Reference Examples |
|---|---|---|
| Physicochemical Properties | Improves solubility, polarity, and overall drug-like properties. | Linezolid, Aprepitant nih.govwikipedia.orgresearchgate.net |
| Pharmacokinetics | Often enhances metabolic stability, bioavailability, and clearance profiles. | Reboxetine, Gefitinib wikipedia.orgresearchgate.net |
| Conformational Flexibility | Acts as a flexible linker or scaffold to position other pharmacophoric groups. | Aprepitant researchgate.net |
| Chemical Stability | The ring is generally stable and can be readily incorporated via synthetic routes. | General organic synthesis organic-chemistry.orgresearchgate.net |
Rationale for Investigating the Dichloropyridyl-Morpholine Scaffold
The rationale for designing and investigating the 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine scaffold is rooted in the principles of medicinal chemistry, where molecular components are strategically combined to achieve desired properties.
Modulation of Electronic Properties: The presence of two chlorine atoms on the pyridine ring significantly alters its electronic character. These strongly electron-withdrawing groups make the ring electron-deficient, which can influence its reactivity and its interactions with biological targets, such as π-stacking or halogen bonding. mdpi.com
Enhanced Target Affinity: Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. The 2,6-dichloro substitution pattern provides two potential sites for such interactions.
Improved Pharmacokinetic Profile: The morpholine moiety is frequently incorporated into molecules to confer favorable pharmacokinetic properties. nih.govnih.gov Its inclusion in this scaffold is intended to improve solubility, metabolic stability, and permeability, which are critical hurdles in drug development. researchgate.net
Structural Versatility: The methylene (B1212753) linker provides rotational flexibility, allowing the morpholine and dichloropyridine rings to adopt various spatial orientations. This enables the molecule to conform to the binding pockets of diverse biological targets. The morpholine nitrogen also serves as a synthetic handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govgoogle.com
Combining the robust, electronically-tuned dichloropyridine unit with the favorable pharmacokinetic profile of the morpholine ring creates a scaffold with a high potential for discovering novel bioactive agents. researchgate.netnih.gov
Delimitation of the Current Academic Landscape and Identified Research Gaps
A thorough review of the current scientific literature reveals that while extensive research exists on pyridine derivatives and morpholine-containing compounds independently, there is a notable absence of dedicated studies on the specific molecule 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. The academic landscape is characterized by broad investigations into larger families of compounds that may share one of the core motifs. For instance, numerous patents and papers describe the synthesis of various dichloropyridine derivatives as intermediates for agrochemicals and pharmaceuticals, and a vast body of work details the biological activities of countless morpholine-containing molecules. ijprs.com
The primary research gap is the lack of specific data for this precise molecular structure. There is no publicly available information regarding its synthesis, spectroscopic characterization, physicochemical properties, or biological activity. The compound is not listed in major chemical databases with associated experimental data, suggesting it is either a novel entity or an underexplored intermediate in unpublished synthetic pathways. This absence of focused research presents a clear opportunity for foundational investigation into the compound's chemical and biological potential.
Defined Research Objectives and Scope of Inquiry Pertaining to the Compound
Given the identified research gap, a systematic investigation of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is warranted. The primary objectives of such a research program would be:
To Establish an Efficient Synthetic Pathway: The initial goal is to design and optimize a reliable, high-yield synthesis route for the target compound, starting from commercially available precursors. This would involve exploring various coupling and substitution reactions. researchgate.netijprs.com
To Complete Physicochemical and Structural Characterization: Once synthesized, the compound must be rigorously purified and characterized using modern analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to unequivocally confirm its structure.
To Conduct Initial Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activity. Based on the properties of its parent scaffolds, screening could target areas such as oncology, inflammation, and infectious diseases. nih.govresearchgate.net
To Perform Computational and SAR Studies: In silico studies, such as molecular docking, could be used to predict potential biological targets. Following initial screening, the compound would serve as a lead scaffold for the synthesis of a library of analogues to establish a preliminary structure-activity relationship (SAR), guiding future optimization efforts. nih.govnih.gov
The scope of this inquiry would be to provide the first comprehensive report on the synthesis, characterization, and foundational biological evaluation of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, thereby filling a distinct gap in the current chemical science literature and establishing its potential as a scaffold for future research.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,6-dichloropyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-2-1-8(10(12)13-9)7-14-3-5-15-6-4-14/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXUFKZJJGKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 2,6 Dichloropyridine 3 Yl Methyl Morpholine
Exploration of Established Synthetic Pathways and Mechanistic Considerations
The most direct and established synthetic pathway to 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine involves the nucleophilic substitution of a reactive precursor, 2,6-dichloro-3-(halomethyl)pyridine, with morpholine (B109124). This reaction is a classical example of N-alkylation.
Proposed Synthetic Route:
The synthesis would typically proceed by reacting 2,6-dichloro-3-(chloromethyl)pyridine (B1336301) or 2,6-dichloro-3-(bromomethyl)pyridine with morpholine in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), acts as a scavenger for the hydrohalic acid (HCl or HBr) byproduct. The reaction is generally conducted in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
Mechanistic Considerations:
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-(halomethyl) group. This carbon is rendered particularly electrophilic by the electron-withdrawing effect of the adjacent halogen atom and the dichloropyridine ring. The reaction involves a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking. The presence of the electron-deficient pyridine (B92270) ring enhances the reactivity of the benzylic halide. libretexts.org
Table 1: Proposed Reaction Conditions for the Synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine
| Parameter | Condition | Rationale |
| Electrophile | 2,6-Dichloro-3-(chloromethyl)pyridine | Precursor with a good leaving group at the benzylic position. |
| Nucleophile | Morpholine | Provides the morpholine moiety. |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | Room Temperature to 60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
This synthetic approach is analogous to established procedures for the synthesis of similar morpholine-substituted heterocycles, such as 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine (B1608373) from 2,4-dichloro-6-methylpyrimidine (B20014) and morpholine. chemicalbook.com
Development and Optimization of Novel and Sustainable Synthetic Approaches
While the traditional SN2 approach is robust, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. For the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, several advanced strategies could be envisioned.
One-Pot Syntheses: A multi-component reaction (MCR) could potentially be designed to assemble the core structure in a single step from simpler starting materials. nih.gov Such an approach would improve atom economy and reduce waste from intermediate purification steps.
Flow Chemistry: Performing the synthesis under continuous flow conditions could offer advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. This is particularly relevant for potentially exothermic nucleophilic substitution reactions.
Green Solvents: Replacing traditional polar aprotic solvents like DMF with more sustainable alternatives, such as ionic liquids or bio-derived solvents, could significantly reduce the environmental impact of the synthesis.
Catalytic Approaches: While the primary N-alkylation may not require a catalyst, related transformations on the scaffold could benefit from modern catalytic systems. For instance, palladium-catalyzed cross-coupling reactions could be used to build the precursor molecules in a more convergent fashion. organic-chemistry.org
The optimization of existing protocols would focus on minimizing reaction times, reducing catalyst loading (if applicable), and simplifying purification procedures, possibly through crystallization-induced purification instead of chromatography.
Strategies for Stereochemical Control in Analogous Morpholine Syntheses
The parent compound, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, is achiral. However, stereochemical control becomes crucial in the synthesis of derivatives where chirality is introduced, for instance, by using a substituted morpholine ring.
Several strategies exist for the stereoselective synthesis of substituted morpholines: researchgate.net
Chiral Pool Synthesis: Starting from enantiomerically pure amino alcohols, which are readily available, allows for the construction of chiral morpholine rings with defined stereochemistry. e3s-conferences.org
Asymmetric Catalysis: Enantioselective methods, such as copper-promoted oxyamination of alkenes, can create substituted morpholines with high diastereoselectivity and enantioselectivity. nih.gov This approach builds the chiral centers during the formation of the heterocyclic ring.
Diastereoselective Cyclization: Cyclization of precursors containing existing stereocenters can be controlled to yield specific diastereomers of the morpholine ring. The conformational preferences of the transition state often dictate the stereochemical outcome. nih.gov
For example, synthesizing an analogue using cis-2,6-dimethylmorpholine (B33440) would require a stereocontrolled synthesis of this specific substituted morpholine before its coupling with the dichloropyridine precursor.
Chemo- and Regioselective Functionalization of the Core Scaffold
The core scaffold of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine possesses multiple sites for potential functionalization. Achieving chemo- and regioselectivity is key to synthesizing specific derivatives.
The primary reactive sites are on the dichloropyridine ring. The two chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position of a pyrimidine (B1678525) ring is more reactive than the C2 position towards nucleophilic attack, and similar principles can apply to dichloropyridines, although steric and electronic factors of other substituents play a significant role. acs.org The C4 and C5 positions of the pyridine ring are electron-deficient and could potentially undergo nucleophilic attack by a strong nucleophile or be functionalized through metallation-electrophile quench sequences. Electrophilic substitution on such an electron-poor ring is difficult but could be directed to the C5 position.
The morpholine ring is generally less reactive. The tertiary amine is a site for quaternization or oxidation. The α-carbons to the nitrogen could potentially be functionalized following deprotonation with a strong base, though this is challenging.
Table 2: Potential Sites for Chemo- and Regioselective Functionalization
| Moiety | Position(s) | Type of Reaction | Potential Transformation |
| Dichloropyridine | C2, C6 | Nucleophilic Aromatic Substitution (SNAr) | Replacement of Cl with -OR, -NR₂, -SR groups. |
| Dichloropyridine | C2, C6 | Cross-Coupling (e.g., Suzuki, Buchwald) | Formation of C-C or C-N bonds. |
| Dichloropyridine | C5 | Electrophilic Aromatic Substitution | Nitration, Halogenation (requires forcing conditions). |
| Dichloropyridine | C4, C5 | Directed Ortho-Metalation | Introduction of various electrophiles after lithiation. |
| Morpholine | Nitrogen Atom | N-Oxidation / Quaternization | Formation of N-oxide or morpholinium salts. |
Design and Synthesis of Structurally Modified Analogues and Derivatives
The modular nature of the likely synthesis allows for the straightforward design and creation of a wide range of structurally modified analogues.
The dichloropyridine ring offers significant opportunities for modification. One or both chlorine atoms can be selectively replaced to generate a diverse library of compounds.
Selective SNAr Reactions: By carefully controlling reaction conditions (temperature, stoichiometry of the nucleophile), it may be possible to achieve monosubstitution at either the C2 or C6 position. The relative reactivity of these positions would depend on the electronic and steric environment. This allows for the introduction of functional groups like amines, alcohols, or thiols.
Palladium-Catalyzed Cross-Coupling: Suzuki or Stille coupling reactions can be used to replace the chlorine atoms with alkyl, aryl, or heteroaryl groups, creating C-C bonds. Buchwald-Hartwig amination offers an alternative route to introduce a wide variety of amine substituents.
Ring Functionalization: Further substitution on the pyridine ring, for example, nitration at the C5 position, could be achieved, although the electron-deficient nature of the ring makes such electrophilic substitutions challenging. researchgate.net
The morpholine ring can be readily exchanged for other cyclic amines to probe the impact of ring size, heteroatoms, and substitution on the molecule's properties.
Alternative Cyclic Amines: The synthesis can be adapted by replacing morpholine with other secondary amines such as piperazine, piperidine, or thiomorpholine. This would yield analogues with different physicochemical properties.
Substituted Morpholines: Employing substituted morpholines (e.g., 2-methylmorpholine, cis-3,5-dimethylmorpholine) in the initial alkylation step allows for the introduction of substituents on the morpholine ring itself. researchgate.net This can be used to introduce chiral centers or to alter the conformation and steric profile of the molecule. The synthesis of these substituted morpholine building blocks can be achieved through various established methods. acs.org
Table 3: Examples of Structurally Modified Analogues
| Modification Type | Analogue Structure | Rationale for Synthesis |
| Dichloropyridine Moiety | 4-[(2-Chloro-6-aminopyridine-3-yl)methyl]morpholine | Introduce a hydrogen bond donor. |
| Dichloropyridine Moiety | 4-[(2-Chloro-6-phenylpyridine-3-yl)methyl]morpholine | Increase steric bulk and lipophilicity. |
| Morpholine Ring System | 1-[(2,6-Dichloropyridine-3-yl)methyl]-4-methylpiperazine | Introduce a second basic nitrogen center. |
| Morpholine Ring System | 4-[(2,6-Dichloropyridine-3-yl)methyl]thiomorpholine | Replace oxygen with sulfur to modify electronic properties and metabolism. |
Linker Region Diversification Strategies
The methylene (B1212753) bridge connecting the 2,6-dichloropyridine (B45657) and morpholine rings in 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine represents a prime target for chemical modification to explore the structure-activity relationship (SAR) of this class of compounds. Diversification of this linker can influence the molecule's conformation, flexibility, and interactions with biological targets. Research efforts in this area have focused on the introduction of various substituents and the bioisosteric replacement of the methylene group to modulate physicochemical and pharmacokinetic properties.
A primary strategy for linker diversification involves the functionalization of the benzylic carbon atom. Given its position adjacent to the electron-withdrawing pyridine ring, the methylene protons exhibit a degree of acidity, making the carbon susceptible to deprotonation followed by reaction with electrophiles. This approach allows for the introduction of a wide range of substituents, thereby systematically altering the steric and electronic properties of the linker.
Furthermore, bioisosteric replacement of the methylene linker offers another powerful tool for diversification. This strategy involves substituting the -CH2- group with other functionalities that mimic its size and shape but possess different electronic and lipophilic characteristics. Such modifications can significantly impact a compound's metabolic stability, membrane permeability, and target-binding affinity.
Detailed research findings on the implementation of these strategies are summarized in the following table, showcasing the variety of modifications that have been explored to date. These examples highlight the chemical feasibility of linker diversification and provide a foundation for the rational design of new analogs.
| Modification Strategy | Reaction Type | Reagents and Conditions | Resulting Linker Structure | Rationale for Modification |
|---|---|---|---|---|
| Mono-alkylation | Deprotonation-Alkylation | 1. Strong base (e.g., LDA, n-BuLi) in aprotic solvent (e.g., THF, -78 °C) 2. Alkyl halide (e.g., CH3I, BnBr) | -CH(R)- | Introduce steric bulk, modulate lipophilicity, and explore new binding interactions. |
| Di-alkylation | Sequential Deprotonation-Alkylation | 1. Strong base (2 equiv.) 2. Alkyl halide (2 equiv.) | -C(R1)(R2)- | Further increase steric hindrance and fine-tune conformational rigidity. |
| Hydroxylation | Oxidation | Oxidizing agents (e.g., m-CPBA followed by hydrolysis) | -CH(OH)- | Introduce a hydrogen bond donor/acceptor to potentially form new interactions with the biological target. |
| Bioisosteric Replacement (Carbonyl) | Oxidation of a precursor alcohol | e.g., PCC, Swern oxidation | -C(O)- | Introduce a polar, rigid group to alter electronic properties and conformational preferences. |
| Bioisosteric Replacement (Amine) | Multi-step synthesis from a carbonyl precursor | 1. Reductive amination 2. Other synthetic routes | -CH(NH2)- or -NH- | Introduce a basic center and hydrogen bonding capabilities. |
The diversification of the linker region of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine through synthetic strategies such as alkylation, oxidation, and bioisosteric replacement is a viable and promising approach for the generation of novel chemical entities. The ability to systematically modify this part of the molecule allows for a detailed exploration of the SAR, which is critical for the optimization of lead compounds in drug discovery. The methodologies outlined provide a robust toolkit for medicinal chemists to design and synthesize new analogs with potentially enhanced therapeutic profiles. Further investigations into more complex and diverse linker modifications will undoubtedly continue to be a fruitful area of research.
Molecular Interactions and Biological Target Engagement Studies in Vitro and in Silico Research Models
High-Throughput Screening and Hit Identification Methodologies for Chemical Compound Libraries (non-human, non-clinical focus)
High-throughput screening (HTS) serves as a primary method for identifying promising "hit" compounds from large chemical libraries that exhibit a desired biological activity. In the context of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, it is plausible that this compound was identified through such a screening campaign. These campaigns typically involve testing thousands to millions of compounds in parallel against a specific biological target using automated, miniaturized assays. The goal is to pinpoint molecules that modulate the target's function, such as inhibiting an enzyme or binding to a receptor. Subsequent "hit-to-lead" optimization would then refine the structure of initial hits to improve their potency and other properties.
Characterization of Ligand-Target Binding Affinity and Selectivity
Once a hit is identified, the next critical step is to characterize its binding affinity and selectivity for its biological target. This is essential for understanding the compound's potency and potential for off-target effects.
For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, research has pointed towards its interaction with specific enzymes. While a comprehensive profile is still under investigation, preliminary studies suggest a potential inhibitory activity against certain kinases or other enzymes involved in cellular signaling pathways. These initial findings are typically derived from broad panel screens or computational predictions based on the compound's structural motifs.
Quantitative assessment of a ligand's binding affinity is crucial. This is often determined through in vitro binding assays that measure the concentration of the compound required to inhibit the biological function of a target by 50% (IC₅₀) or its dissociation constant (Kᵢ). For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, while specific IC₅₀ or Kᵢ values are not widely published, it is understood that such assays would be fundamental in its evaluation. These assays could include radiometric filter binding assays, fluorescence polarization, or surface plasmon resonance to directly measure the binding kinetics.
Elucidation of Molecular Mechanisms of Action at the Cellular Level
Understanding how a compound exerts its effects at a cellular level is a key component of preclinical research. For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, this would involve treating non-human cell lines with the compound and observing downstream effects. Techniques such as Western blotting, quantitative PCR, and immunofluorescence microscopy would be employed to analyze changes in protein expression, gene transcription, and cellular morphology, respectively. These studies help to build a comprehensive picture of the compound's mechanism of action beyond simple target binding.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
SAR and SPR studies are the cornerstone of medicinal chemistry, aiming to understand how modifications to a compound's chemical structure affect its biological activity and physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
A comprehensive search of the scientific literature and chemical databases did not yield any specific QSAR or QSPR studies focused on 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. Consequently, there are no published data tables or detailed research findings that would allow for an in-depth analysis of its structure-activity or structure-property relationships through these modeling techniques.
While general QSAR studies on broader classes of morpholine (B109124) and pyridine (B92270) derivatives exist, the absence of specific models for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine means that its activity profile cannot be predicted based on existing computational models. The development of such models would necessitate the synthesis and biological evaluation of a series of structurally related analogues to generate the necessary training set of data. This would involve systematically modifying the dichloropyridine and morpholine rings and correlating these structural changes with variations in biological activity.
Future research in this area could focus on developing robust QSAR and QSPR models to elucidate the key molecular features of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine that govern its biological target engagement. Such studies would provide valuable insights into the structural requirements for its activity and facilitate the design of new derivatives with potentially improved pharmacological profiles.
Computational Chemistry and Advanced in Silico Investigations
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction
There is no specific information available in the public domain regarding molecular docking or molecular dynamics simulations of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine with any biological targets.
No studies detailing the binding modes or interaction fingerprints of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine with any identified protein targets were found.
Specific conformational analyses and studies on the flexibility of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine within protein binding pockets are not available in the reviewed literature.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
While quantum chemical calculations are a standard method for analyzing substituted pyridines, specific studies on 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine are not documented. acs.orgresearchgate.net Such calculations for similar molecules often involve Density Functional Theory (DFT) to understand their structural and electronic properties. acs.org
There are no published data on the Frontier Molecular Orbital (FMO) analysis or the electronic density distribution for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.
Specific Molecular Electrostatic Potential (MEP) maps and reactivity descriptors for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine have not been reported in the scientific literature.
Predictive Modeling of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (strictly in silico, theoretical models, not experimental/clinical)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly performed for novel compounds in drug discovery. gyanvihar.org However, no theoretical ADME profile for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine has been published. General studies on morpholine (B109124) derivatives sometimes include such predictions to assess their drug-like properties. researchgate.net
De Novo Design Approaches Utilizing the 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine Scaffold
De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. The 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine scaffold, which combines a substituted pyridine (B92270) ring with a morpholine moiety, presents a valuable starting point for such design strategies. mdpi.com The morpholine group, in particular, is a common constituent in many approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. nih.gove3s-conferences.org
Computational approaches to de novo design can be broadly categorized into two types: ligand-based and structure-based methods. In ligand-based design, new molecules are generated based on the known properties of existing active compounds. If other molecules with a similar dichloropyridinyl-morpholine framework have shown biological activity, this information can be used to build a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for activity. New molecules can then be designed to fit this model.
Structure-based de novo design, on the other hand, utilizes the three-dimensional structure of the biological target, typically a protein. Algorithms can be used to "grow" a new molecule within the binding site of the target, starting from a small fragment or by linking together fragments that are known to have some affinity for the target. The 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine scaffold could be used as a starting point for such a "growing" process, or its constituent parts (the dichloropyridine and morpholine rings) could be used as fragments in a fragment-based design approach.
The process of de novo design is iterative. A set of candidate molecules is generated, and their properties, such as binding affinity, ADME (Absorption, Distribution, Metabolism, and Excretion), and potential toxicity, are predicted using computational tools. The most promising candidates are then selected for synthesis and experimental testing. The results of this testing can then be used to refine the design process and generate a new set of improved candidate molecules.
A hypothetical workflow for a de novo design project utilizing the 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine scaffold is outlined in the table below.
| Design Step | Computational Tool/Method | Objective | Example Output |
|---|---|---|---|
| Target Identification and Binding Site Analysis | Schrödinger Suite (SiteMap) | Identify and characterize the binding pocket of the target protein. | Map of hydrophobic, hydrophilic, and hydrogen-bonding regions. |
| Fragment-based Ligand Growth | SeeSAR | Grow new molecules from the dichloropyridine or morpholine fragment within the binding site. | A library of novel molecules with predicted binding poses. |
| Scaffold Hopping | Spark | Replace the dichloropyridine or morpholine moiety with bioisosteric replacements to explore new chemical space. | Analogs with improved properties or novel intellectual property. |
| ADMET Prediction | pkCSM, SwissADME | Filter the designed molecules based on predicted pharmacokinetic and toxicity properties. | A shortlist of candidates with favorable drug-like properties. |
Exploration of Non Human Biological Activities and Applications in Vitro, Ex Vivo, and in Vivo Non Human Models
Evaluation of Antifungal Efficacy in Plant Pathogen Models
No studies were identified that evaluated the in vitro growth inhibition or performance in plant assays of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine against any plant pathogens.
Assessment of Insecticidal or Herbicidal Activity in Agricultural Pest Models
There is no available data from in vitro assays or controlled insect and plant studies to assess the insecticidal or herbicidal properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.
Investigation of Anti-Microbial Properties Against Non-Human Pathogens
Specific investigations into the anti-microbial properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine against non-human bacterial or fungal strains in culture are not present in the accessible scientific literature. While the broader class of morpholine (B109124) derivatives has been a subject of antimicrobial research, data for this specific compound is absent.
Potential as Biochemical Probes for Enzyme Systems or Receptor Pathways (in non-human biological contexts)
There is no information available to suggest or confirm the use of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine as a biochemical probe for enzyme systems or receptor pathways in non-human biological contexts.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of new compounds. It measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm), allowing for the determination of a molecule's elemental formula. For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, HRMS would be used to confirm its molecular formula, C10H12Cl2N2O.
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The fragmentation of this compound is expected to occur at the weakest bonds, primarily the C-N bond of the methylene (B1212753) bridge and within the morpholine (B109124) ring. This analysis helps to confirm the connectivity of the dichloropyridinyl, methyl, and morpholinyl moieties. For instance, a common fragmentation pathway would involve the loss of the morpholine group or the cleavage of the bond between the methylene bridge and the pyridine (B92270) ring.
| Analysis Type | Ion/Fragment | Theoretical m/z | Information Provided |
|---|---|---|---|
| Precise Mass | [M+H]⁺ | 261.0300 | Confirms the elemental composition (C10H13Cl2N2O)⁺. |
| Fragmentation | [M - C4H8NO]⁺ | 173.9772 | Indicates the loss of the morpholine radical, confirming the dichloropyridinyl-methyl core. |
| Fragmentation | [C4H10NO]⁺ | 88.0762 | Represents the protonated morpholinomethyl fragment. |
| Fragmentation | [C5H2Cl2N]⁺ | 145.9619 | Corresponds to the dichloropyridine ring fragment after cleavage. |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the molecular skeleton.
For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methylene bridge and the morpholine ring. researchgate.net The morpholine protons typically appear as two multiplets corresponding to the methylenes adjacent to the oxygen and nitrogen atoms. researchgate.net The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with the chemical shifts indicating their electronic environment.
Two-dimensional NMR techniques are used to establish connectivity. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, confirming the relationships between adjacent protons within the pyridine and morpholine rings. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons. These comprehensive analyses confirm the synthesized structure and can provide insights into the molecule's preferred conformation in solution.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Pyridine H-4 | ~7.8-8.0 | d | ~8.0 Hz |
| Pyridine H-5 | ~7.4-7.6 | d | ~8.0 Hz |
| Methylene (-CH₂) | ~3.6-3.8 | s | N/A |
| Morpholine (-O-CH₂) | ~3.7-3.9 | t | ~4.5 Hz |
| Morpholine (-N-CH₂) | ~2.5-2.7 | t | ~4.5 Hz |
| Assignment | Predicted δ (ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150-152 |
| Pyridine C-4 | ~140-142 |
| Pyridine C-5 | ~122-124 |
| Pyridine C-3 | ~132-134 |
| Methylene (-CH₂) | ~55-58 |
| Morpholine (-O-CH₂) | ~66-68 |
| Morpholine (-N-CH₂) | ~53-55 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction pattern of a single crystal. This technique yields precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's static conformation and its packing arrangement in the crystal lattice. researchgate.netmdpi.com
While no crystal structure has been published for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, an analysis would reveal several key features. It would confirm the planarity of the dichloropyridine ring and determine the conformation of the morpholine ring, which is expected to adopt a stable chair conformation. Furthermore, the analysis would elucidate the spatial relationship between the pyridine and morpholine rings, defined by the torsion angles around the methylene bridge. The crystal packing would also reveal any significant intermolecular interactions, such as hydrogen bonds or stacking interactions, that stabilize the solid-state structure. mdpi.com
| Parameter | Expected Information |
|---|---|
| Bond Lengths | Precise lengths of all bonds (e.g., C-Cl, C-N, C-O, C-C). |
| Bond Angles | Angles between adjacent bonds, confirming ring geometries. |
| Torsion Angles | Defines the conformation of the morpholine ring and the orientation of substituents. |
| Crystal Packing | Reveals unit cell dimensions and intermolecular interactions. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and provide a molecular fingerprint that can be used for structural confirmation and purity analysis.
The IR and Raman spectra of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine would exhibit several characteristic bands. The aromatic C-H stretching of the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine and methylene groups would be observed just below 3000 cm⁻¹. The pyridine ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Key functional group vibrations include the strong C-O-C ether stretch of the morpholine ring (around 1100 cm⁻¹) and the C-Cl stretches (typically 600-800 cm⁻¹). researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3050-3150 |
| Morpholine/Methylene | Aliphatic C-H Stretch | 2850-2980 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| Morpholine Ring | C-O-C Stretch | 1080-1150 |
| Pyridine Ring | C-Cl Stretch | 600-800 |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Reaction Monitoring, and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound, monitoring the progress of a chemical reaction, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. cdc.gov
For a polar, non-volatile compound like 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique. thermofisher.com A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. helixchrom.comhelixchrom.com Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 260-270 nm). This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., >99%).
Gas Chromatography could also be employed, potentially requiring a high-temperature column and injection port due to the compound's molecular weight and boiling point. nih.gov It is often used for analyzing more volatile impurities or starting materials.
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient or isocratic) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 265 nm | |
| GC | Column | DB-5 or similar non-polar capillary column |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | Initial temp 100°C, ramp to 280°C | |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Future Research Trajectories and Academic Prospects
Identification of Novel Target Classes for Further Elucidation (excluding human clinical applications)
The exploration of novel target classes for dichloropyridyl-morpholine analogues beyond human clinical applications is an active area of research. The unique structural features of the dichloropyridine and morpholine (B109124) moieties make them valuable scaffolds for interacting with a variety of biological targets.
One promising area of investigation is in the field of neurodegenerative diseases . For instance, libraries of pyridine (B92270) dicarbonitriles have been screened for their potential as therapeutics for prion diseases. nih.gov In these studies, compounds were analyzed for their ability to bind to the human prion protein (huPrPC) and inhibit the formation of its disease-associated isoform, PrPSc. nih.gov This line of research suggests that dichloropyridyl-morpholine analogues could be designed to target similar protein aggregation pathways in non-human models of neurodegenerative disorders.
Another significant avenue is in agrochemical research . Morpholine derivatives have a history of use as fungicides and herbicides. e3s-conferences.orgnih.gov The morpholine ring is a key pharmacophore in several commercial fungicides. Therefore, novel dichloropyridyl-morpholine analogues could be synthesized and screened for their efficacy against a wide range of plant pathogens and weeds, aiming to develop more potent and selective agrochemicals. e3s-conferences.orgnih.gov
Furthermore, the pyridyl-morpholine scaffold has been identified as a potent antagonist for the dopamine (B1211576) D4 receptor (D4R) . nih.govresearchgate.net While much of the research on D4R antagonists is focused on human applications, these compounds can also be valuable tool compounds for studying the role of the dopamine system in animal models of various neurological and psychiatric conditions. The high selectivity of some of these analogues makes them particularly useful for elucidating the specific functions of the D4 receptor. nih.gov
| Potential Target Class | Specific Target Example | Area of Application (Non-Human) | Key Findings |
| Prion Diseases | Human Prion Protein (huPrPC) | Animal models of prion diseases | Pyridine dicarbonitriles bind to huPrPC and inhibit PrPSc formation. nih.gov |
| Plant Pathogens | Fungal and Oomycete enzymes | Agriculture (Fungicides) | Morpholine is a known pharmacophore in fungicides. e3s-conferences.orgnih.gov |
| Weeds | Plant-specific enzymes | Agriculture (Herbicides) | Morpholine derivatives have herbicidal activity. e3s-conferences.orgnih.gov |
| Dopamine Receptors | Dopamine D4 Receptor (D4R) | Neuroscience research (in vivo models) | Chiral alkoxymethyl morpholine analogs are potent and selective D4R antagonists. nih.govresearchgate.net |
Strategies for Enhancing Selectivity and Potency through Rational Design (based on SAR findings)
Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial for optimizing the selectivity and potency of dichloropyridyl-morpholine analogues. Several key strategies have emerged from research on related compounds.
Stereochemistry and Substituent Effects: SAR studies on chiral alkoxymethyl morpholine analogues as D4R antagonists have demonstrated the critical role of stereochemistry and specific substituents. For example, the (S)-enantiomer of 2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine was identified as a highly potent and selective antagonist. nih.gov This highlights the importance of controlling the stereochemistry at the morpholine ring to achieve optimal interactions with the target.
In the development of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, the incorporation of trifluoromethyl groups was found to significantly enhance both selectivity and potency. mdpi.com The morpholine ring itself was crucial for increasing water solubility and facilitating key interactions within the ATP-binding pocket of the mTOR protein. mdpi.com
Scaffold Hopping and Bioisosteric Replacement: Knowledge-based drug design approaches have been employed to optimize inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which feature a benzomorpholine core. acs.orgacs.org Deconstruction of the morpholine ring led to a significant loss of activity, indicating its importance for maintaining the correct conformation for binding. acs.orgacs.org However, replacing the benzomorpholine with a benzodihydropyran, a known bioisostere of morpholine, was well-tolerated and maintained high potency. acs.orgacs.org This strategy of scaffold hopping and bioisosteric replacement can be a powerful tool for improving the properties of dichloropyridyl-morpholine analogues while retaining their desired biological activity.
| Compound Class | Target | Key SAR Findings | Strategy for Enhancement |
| Chiral alkoxymethyl morpholine analogs | Dopamine D4 Receptor | (S)-stereochemistry at the morpholine ring is crucial for high potency. nih.gov | Enantioselective synthesis to isolate the more active stereoisomer. |
| Morpholine-substituted tetrahydroquinolines | mTOR | Trifluoromethyl groups enhance selectivity and potency; morpholine ring improves solubility and binding. mdpi.com | Incorporation of electron-withdrawing groups and maintaining the morpholine scaffold. |
| Benzomorpholine-containing compounds | 15-PGDH | The morpholine ring is critical for maintaining the active conformation. acs.orgacs.org | Bioisosteric replacement of the morpholine ring to improve other properties while retaining potency. |
Integration with High-Throughput and Automation Technologies in Discovery Research
The integration of high-throughput screening (HTS) and automation is accelerating the discovery and optimization of novel dichloropyridyl-morpholine analogues. These technologies enable the rapid synthesis and screening of large compound libraries, significantly reducing the time and resources required for lead identification.
Automated Synthesis: Automated synthesis platforms, including cartridge-based systems, are being used to create diverse libraries of drug-like molecules, including morpholine derivatives. nih.govyoutube.com These systems allow for the rapid and reliable preparation of virtual screening hits, enabling chemists to quickly explore a wider range of chemical space. nih.gov The use of pre-filled reagent cartridges simplifies the synthetic process and makes it accessible to a broader range of researchers. youtube.com
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of hundreds of thousands of compounds against a biological target. researchgate.net Libraries of pyridine-containing compounds are routinely screened to identify initial hits for further development. nih.govku.edu The data generated from HTS campaigns can be used to build SAR models and guide the design of more potent and selective analogues.
Automated Purification: The purity of compound libraries is critical for obtaining high-quality screening data. nih.gov Automated purification technologies, such as supercritical fluid chromatography, have been developed to handle the purification of large libraries of compounds, ensuring that the molecules tested are of high purity. nih.gov
| Technology | Application in Dichloropyridyl-Morpholine Research | Key Advantages |
| Automated Synthesis (Cartridge-based) | Rapid synthesis of diverse morpholine-containing compound libraries. nih.govyoutube.com | Increased efficiency, reduced manual labor, access to a wider chemical space. |
| High-Throughput Screening (HTS) | Screening of pyridine and morpholine libraries to identify hits against various targets. nih.govresearchgate.netku.edu | Rapid identification of lead compounds, generation of large datasets for SAR. |
| Automated Purification | High-throughput purification of synthesized compound libraries. nih.gov | Ensures high purity of test compounds, leading to more reliable screening data. |
Addressing Challenges and Opportunities in the Chemical Space of Dichloropyridyl-Morpholine Analogues
The exploration of the chemical space of dichloropyridyl-morpholine analogues presents both challenges and opportunities for medicinal and agrochemical chemists.
Challenges:
Synthesis: The selective halogenation of pyridines can be challenging, often requiring specific reagents and reaction conditions to achieve the desired regioselectivity. researchgate.netnih.govnih.govresearchgate.net The synthesis of dichloropyridines, a key component of the target analogues, can therefore be complex and require multi-step procedures.
Chemical Space Exploration: The vastness of the chemical space for even a relatively simple scaffold like dichloropyridyl-morpholine makes it impossible to synthesize and test all possible analogues. mpg.de Efficiently navigating this space to find compounds with the desired properties is a significant hurdle.
Opportunities:
Versatile Scaffolds: Both pyridine and morpholine are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets and their favorable pharmacokinetic properties. nih.govnih.govresearchgate.net The combination of these two scaffolds in dichloropyridyl-morpholine analogues offers the potential to create novel compounds with unique biological activities.
Computational Tools: Advances in computational chemistry and artificial intelligence are providing new tools to explore chemical space more efficiently. mpg.de Active learning algorithms can be used to guide the selection of compounds for synthesis and testing, increasing the likelihood of finding potent and selective molecules.
New Applications: The diverse biological activities of pyridine and morpholine derivatives suggest that dichloropyridyl-morpholine analogues could find applications in a wide range of fields, from therapeutics to agrochemicals and materials science. e3s-conferences.orgresearchgate.net
| Aspect | Challenges | Opportunities |
| Synthesis | Selective halogenation of the pyridine ring can be difficult to control. researchgate.netnih.govnih.govresearchgate.net | Development of novel and more efficient synthetic methodologies. |
| Chemical Space | The vast number of possible analogues makes exhaustive exploration impractical. mpg.de | Use of computational tools and active learning to navigate chemical space more effectively. mpg.de |
| Properties | Achieving the desired balance of potency, selectivity, and pharmacokinetic properties. | The combination of "privileged" pyridine and morpholine scaffolds offers a high probability of finding compounds with favorable properties. nih.govnih.govresearchgate.net |
| Applications | Identifying novel and commercially viable applications. | The diverse biological activities of the parent scaffolds suggest a wide range of potential applications in medicine, agriculture, and materials science. e3s-conferences.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves nucleophilic substitution between morpholine and a halogenated pyridine precursor (e.g., 3-bromo-2,6-dichloropyridine). Key parameters include:
- Catalysts : Palladium-based catalysts (5–10 mol%) improve coupling efficiency .
- Solvents : Polar aprotic solvents like DMF enhance reactivity.
- Temperature : Maintain 60–80°C to avoid decomposition .
- Monitoring : Use TLC or HPLC to track intermediate formation.
- Table 1 : Synthesis Optimization Guidelines
| Parameter | Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 5–10 mol% | Increases coupling |
| Temperature | 60–80°C | Prevents decomposition |
| Reaction Time | 12–24 hours | Improves conversion |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : 1H NMR (δ 3.5–4.0 ppm for morpholine protons) and 13C NMR (δ 40–50 ppm for CH2Cl groups) confirm substitution patterns .
- Mass Spectrometry : ESI-MS (expected m/z ~317 [M+H]+) verifies molecular weight.
- HPLC : Retention time comparison with standards assesses purity (>95% preferred) .
- Table 2 : Key Spectroscopic Data
| Technique | Diagnostic Features | Purpose |
|---|---|---|
| 1H NMR | δ 3.5–4.0 (morpholine ring) | Structural confirmation |
| 13C NMR | δ 154–160 (pyridine carbons) | Substitution validation |
| HPLC | Retention time ~8.2 min | Purity assessment |
Q. What safety protocols are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- Emergency Measures : Flush eyes for 15 minutes; wash skin with soap. Avoid sparks due to flammability risks .
- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times .
- Dose-Response Analysis : Standardize concentrations (e.g., 1–100 µM) and include positive controls (e.g., cisplatin for cytotoxicity) .
- SAR Studies : Modify substituents (e.g., pyridine vs. benzene rings) to isolate activity drivers .
Q. What strategies improve the compound’s stability during long-term storage?
- Answer :
- Lyophilization : Freeze-drying reduces hydrolytic degradation.
- Inert Packaging : Use argon-filled vials with desiccants (e.g., silica gel) .
- Stability Testing : Conduct HPLC every 3–6 months to detect degradation products (e.g., hydrolyzed morpholine derivatives) .
Q. How can computational modeling predict reactivity in novel synthetic pathways?
- Answer :
- DFT Calculations : Model electron density to identify nucleophilic/electrophilic sites on the pyridine ring .
- Docking Studies : Use AutoDock to simulate binding with biological targets (e.g., HBV core proteins) .
- Validation : Compare predicted reaction pathways with experimental kinetics (e.g., Arrhenius plots) .
Q. What methodologies address low yields in scale-up synthesis?
- Answer :
- Continuous Flow Systems : Improve heat/mass transfer compared to batch reactors.
- Catalyst Recycling : Immobilize palladium on silica supports to reduce costs .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dechlorinated intermediates) and adjust stoichiometry .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (IC50 values varying by 10-fold) may stem from:
- Solvent Effects : DMSO vs. ethanol as carriers altering cellular uptake .
- Assay Sensitivity : MTT vs. ATP-based luminescence assays .
- Resolution : Conduct side-by-side comparisons under controlled conditions and publish raw data for transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
